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Compound of Interest

Compound Name:
3,5-Bis-chloromethyl-4-methyl-

benzoic acid

CAS No.: 37908-90-0

Cat. No.: B1608200

Get Quote

An In-Depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic

acid (CAS: 37908-90-0)

Introduction
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, identified by CAS Registry

Number 37908-90-0, is a highly functionalized heterocyclic compound. While not a therapeutic

agent itself, it holds significant importance in the pharmaceutical industry, primarily as a key

starting material and a critical process-related impurity in the synthesis of semi-synthetic

penicillin antibiotics, most notably flucloxacillin.[1] The isoxazole ring system is a well-

established scaffold in medicinal chemistry, and the specific substitution pattern of this

molecule—featuring a halogenated phenyl ring and a reactive carboxylic acid group—dictates

its chemical utility and analytical interest.

This guide provides a comprehensive technical overview of this compound for researchers,

medicinal chemists, and process development scientists. It delves into its physicochemical

properties, synthetic pathways, key chemical transformations, and its pivotal role in the

manufacturing of beta-lactam antibiotics, supported by practical, field-proven insights and

methodologies.
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Part 1: Physicochemical Properties and Structural
Analysis
The structural and chemical properties of a molecule are foundational to understanding its

reactivity, stability, and suitability for specific applications. For CAS 37908-90-0, these

properties are well-defined.

Core Compound Identifiers and Properties
A summary of the essential physicochemical data for 3-(2-Chloro-6-fluorophenyl)-5-

methylisoxazole-4-carboxylic acid is presented below. This data is critical for everything from

reaction stoichiometry calculations to the development of analytical methods.

Property Value Source

CAS Registry Number 37908-90-0 Internal Reference

Molecular Formula C₁₁H₇ClFNO₃ [1][2][3]

Molecular Weight 255.63 g/mol [1][2][3]

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-

methyl-1,2-oxazole-4-

carboxylic acid

[2]

Synonyms

4-Isoxazolecarboxylic acid, 3-

(2-chloro-6-fluorophenyl)-5-

methyl-

[4]

Canonical SMILES
CC1=C(C(=O)O)C(=NO1)C2=

C(C=CC=C2F)Cl
[3][4]

InChI Key
REIPZLFZMOQHJT-

UHFFFAOYSA-N
[3][4]

Structural Elucidation
The molecule's architecture is centered around a five-membered isoxazole ring, substituted at

positions 3, 4, and 5.
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Position 3 (C3): Attached to a 2-chloro-6-fluorophenyl group. The ortho-substitution of both a

chloro and a fluoro atom creates significant steric hindrance and modulates the electronic

properties of the phenyl ring. These halogens enhance lipophilicity, a common strategy in

drug design to improve membrane permeability.[1]

Position 4 (C4): Bears the carboxylic acid (-COOH) functional group. This group is the

primary site of reactivity, allowing for the formation of esters, amides, and, most importantly,

the acyl chloride.[1]

Position 5 (C5): A methyl group (-CH₃) is attached, which contributes to the overall electronic

and steric profile of the isoxazole core.

The combination of these features results in a molecule that is a stable, crystalline solid at

room temperature and serves as a versatile building block. Its structure can be unequivocally

confirmed using standard analytical techniques such as ¹³C NMR and Mass Spectrometry, for

which data is publicly available.[2]

Part 2: Synthesis and Key Chemical Reactions
Understanding the synthesis of CAS 37908-90-0 and its subsequent reactions is crucial for its

application in pharmaceutical manufacturing.

General Synthetic Approach
The synthesis of 3,4,5-trisubstituted isoxazoles typically relies on well-established heterocyclic

chemistry principles. A common and logical pathway involves the condensation of a β-

dicarbonyl compound with hydroxylamine. For this specific molecule, a plausible synthetic

workflow would begin with a Claisen condensation to form a β-ketoester, followed by

cyclization.

Caption: Plausible synthetic workflow for CAS 37908-90-0.

Core Reaction: Acyl Chloride Formation
The most critical reaction for this compound in the context of drug development is its

conversion to the corresponding acyl chloride, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-

carbonyl chloride (CAS: 69399-79-7).[5][6] This transformation activates the carboxylic acid,
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enabling it to readily form an amide bond with the primary amine of 6-aminopenicillanic acid (6-

APA), the core of the penicillin structure.

Common chlorinating agents include thionyl chloride (SOCl₂) or oxalyl chloride. However, safer

solid reagents like bis(trichloromethyl) carbonate (triphosgene) are often preferred in industrial

settings to avoid handling toxic gases.[7]

Caption: Activation of the carboxylic acid to its acyl chloride.

Part 3: Central Role in Antibiotic Synthesis
The primary industrial application of CAS 37908-90-0 is as a direct precursor to the side chain

of isoxazolyl penicillins such as flucloxacillin. These antibiotics are valued for their stability

against bacterial beta-lactamase enzymes.

Workflow: Final Steps of Flucloxacillin Synthesis
The activated acyl chloride is coupled with 6-aminopenicillanic acid (6-APA) in a nucleophilic

acyl substitution reaction. This forms the final amide bond, yielding the active pharmaceutical

ingredient (API).

Caption: Role of CAS 37908-90-0 in Flucloxacillin synthesis.

Significance as a Process Impurity
In any large-scale chemical synthesis, unreacted starting materials and intermediates can

persist as impurities in the final product. Therefore, 3-(2-Chloro-6-fluorophenyl)-5-

methylisoxazole-4-carboxylic acid is a specified impurity in pharmacopeial monographs for

flucloxacillin.[3] Its levels must be strictly monitored to ensure the safety and efficacy of the final

drug product. This necessitates its use as a certified analytical reference standard for

developing and validating quality control methods, such as High-Performance Liquid

Chromatography (HPLC).[1]

Part 4: Exemplary Experimental Protocols
The following protocols are provided as illustrative examples. They are based on established

chemical principles and patent literature, designed to be self-validating and robust.
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Protocol 1: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-
methylisoxazole-4-carbonyl chloride (CAS 69399-79-7)
This protocol describes the conversion of the carboxylic acid to its acyl chloride using

bis(trichloromethyl) carbonate, a safer alternative to gaseous reagents.[7]

Materials:

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq)

Bis(trichloromethyl) carbonate (0.4-0.5 eq)

Catalyst (e.g., Pyridine or N,N-Dimethylformamide, ~0.01 eq)

Anhydrous solvent (e.g., Toluene or Dichloromethane)

Procedure:

Inert Atmosphere: To a dry, three-necked flask equipped with a magnetic stirrer, dropping

funnel, and nitrogen inlet, add the carboxylic acid and the anhydrous solvent (approx. 5-8

volumes relative to the acid).

Catalyst Addition: Add the catalytic amount of pyridine or DMF to the suspension. The

catalyst is crucial for initiating the reaction with the solid chlorinating agent.

Reagent Addition: In a separate flask, dissolve the bis(trichloromethyl) carbonate in a small

amount of the anhydrous solvent. Add this solution dropwise to the stirred suspension of the

carboxylic acid at room temperature over 30-45 minutes. The reaction is exothermic and may

produce HCl gas, requiring an appropriate scrubber.

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography

(TLC) or HPLC by observing the disappearance of the starting material. Typically, the

reaction is stirred at room temperature for 2-4 hours or until completion.

Work-up and Isolation: Upon completion, the reaction mixture is typically filtered to remove

any by-products. The solvent is then removed under reduced pressure (rotary evaporation)

to yield the crude acyl chloride.
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Purification (if necessary): The product is often of sufficient purity for the subsequent

coupling step. If required, it can be purified by recrystallization from a non-polar solvent like

hexane. The product is a low-melting solid and must be handled in a moisture-free

environment due to its reactivity.

Protocol 2: Conceptual HPLC Method for Impurity
Profiling
This outlines a standard reversed-phase HPLC method for quantifying CAS 37908-90-0 as an

impurity in a flucloxacillin drug substance.

Instrumentation & Columns:

HPLC System: A standard HPLC system with a UV detector.

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18

stationary phase provides excellent retention for moderately non-polar molecules like the

analyte and the API.

Chromatographic Conditions:

Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. The acid suppresses the

ionization of the carboxylic acid, leading to better peak shape and retention.

Mobile Phase B: Acetonitrile or Methanol.

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A

(e.g., 90%) and ramp up to a high percentage of Mobile Phase B over 15-20 minutes to elute

the more non-polar API and any related impurities.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.

Detection Wavelength: UV detection at a wavelength where both the impurity and API show

significant absorbance (e.g., 220-254 nm).
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Injection Volume: 10 µL.

Validation Principle: The method's trustworthiness is established through validation, which

includes demonstrating specificity (ability to separate the impurity from the API), linearity (a

proportional response to concentration), accuracy, precision, and defining the limit of detection

(LOD) and limit of quantification (LOQ) for the impurity.

Conclusion
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 37908-90-0) is a

textbook example of a non-pharmaceutical intermediate that is nonetheless indispensable to

modern medicine. Its value lies not in its own biological activity, but in its precisely engineered

structure, which serves as the key to constructing the complex side chain of potent beta-

lactamase-resistant antibiotics. A thorough understanding of its synthesis, reactivity, and

analytical characterization is therefore essential for professionals in drug development and

pharmaceutical manufacturing, ensuring the quality and integrity of life-saving medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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